molecular formula C15H18N2O B3303665 Fordine CAS No. 92138-20-0

Fordine

Cat. No. B3303665
CAS RN: 92138-20-0
M. Wt: 242.32 g/mol
InChI Key: ZRJBHWIHUMBLCN-SEQYCRGISA-N
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Description

Fordine is an antiseptic medicine that kills a wide range of germs, including bacteria, fungus, and viruses . It is used to treat infected wounds, cuts, and ulcers . The active ingredient in Fordine is povidone-iodine .

Scientific Research Applications

Dental and Endodontic Materials Research

  • Endodontic Materials : Fordine's contributions to dental materials, especially endodontic materials, are significant. Fordine's early research involved comparing the ability of calcium hydroxide-containing materials in supporting the formation of a dentine bridge, crucial for pulp capping in dental treatments. This research laid the groundwork for the adoption of mineral trioxide aggregate (MTA), which showed enhanced tissue responses and better stimulated pulpal repair compared to conventional materials (Ford, 2009).

Laboratory Animal Welfare and Research Refinement

  • Refinement in Animal Research : Fordine's principles align with the 3Rs (Replacement, Reduction, Refinement) of animal research, advocating for minimizing animal use and suffering, and improving scientific validity. This approach is evident in various studies, focusing on improving housing conditions, care, and scientific procedures for laboratory animals to enhance their welfare and the quality of scientific data (Flecknell, 2002); (Jirkof, 2022).

Scientific Methodology and Research Management

  • Methodological and Managerial Approaches in Research : Fordine's work also encompasses the study of scientific methodologies, specifically addressing the dichotomy in research methods (qualitative vs. quantitative) and advocating for a more customized approach in inquiry. This perspective extends to the management strategies in research, challenging traditional Fordist management approaches (Smith, 2010).

Workflow Systems in Scientific Research

  • Workflow Creation and Refinement : The application of Fordine's principles in workflow creation and refinement, especially in large-scale scientific workflows, demonstrates a significant impact on the efficiency and effectiveness of scientific research. This approach involves using semantic representations for complex scientific applications and improving workflow execution over distributed computing resources (Kim et al., 2008).

Ethical and Welfare Considerations in Research

  • Ethics and Welfare in Fish Research : Fordine's approach extends to ethical considerations in research involving fish, focusing on the refinement of common methods to improve the welfare of fish used in scientific studies. This includes the use of anaesthetics, analgesics, and humane handling and marking practices, emphasizing the importance of ethical practices for scientific rigor and animal welfare (Sloman et al., 2019).

Mechanism of Action

Fordine’s mechanism of action is primarily due to its active ingredient, povidone-iodine. Povidone-Iodine kills microorganisms by the iodination of lipids present on the outer layer of the cell membrane, ultimately killing the microorganisms .

properties

IUPAC Name

(1R,9R)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/t10-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJBHWIHUMBLCN-ZUZCIYMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC=C1[C@@H]2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Selagine

CAS RN

102518-79-6, 120786-18-7
Record name 5,9-Methanocycloocta[b]pyridin-2(1H)-one, 5-amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-, (5R,9R,11E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (�±)-Huperzine A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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